Spermine(HBBB)

Solid-phase synthesis Polyamine conjugation Site-selective modification

Spermine(HBBB), also designated as Tris-Boc-spermine or N1,N4,N9-tri-Boc-spermine (CAS 114459-62-0), is an orthogonally protected derivative of the naturally occurring tetraamine spermine. This compound features three tert-butoxycarbonyl (Boc) protecting groups on the spermine backbone, leaving one primary amine free for selective functionalization.

Molecular Formula C25H50N4O6
Molecular Weight 502.7 g/mol
CAS No. 114459-62-0
Cat. No. B038502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpermine(HBBB)
CAS114459-62-0
Molecular FormulaC25H50N4O6
Molecular Weight502.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN(CCCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C25H50N4O6/c1-23(2,3)33-20(30)27-15-13-19-29(22(32)35-25(7,8)9)17-11-10-16-28(18-12-14-26)21(31)34-24(4,5)6/h10-19,26H2,1-9H3,(H,27,30)
InChIKeyXDUPBDDDCRDPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spermine(HBBB) CAS 114459-62-0: Tris-Boc Protected Polyamine Building Block for Solid-Phase Peptide Synthesis and Polyamine Conjugate Construction


Spermine(HBBB), also designated as Tris-Boc-spermine or N1,N4,N9-tri-Boc-spermine (CAS 114459-62-0), is an orthogonally protected derivative of the naturally occurring tetraamine spermine [1]. This compound features three tert-butoxycarbonyl (Boc) protecting groups on the spermine backbone, leaving one primary amine free for selective functionalization. The specific protection pattern enables controlled, stepwise synthetic manipulation of the polyamine scaffold, making it a critical building block in solid-phase peptide synthesis (SPPS), polyamine-drug conjugate development, and non-viral gene delivery vector construction [2]. The compound is commercially available with typical purities ranging from ≥95% to 98% (by titration or HPLC), appearing as a light yellow to yellowish oil with molecular formula C25H50N4O6 and molecular weight 502.69 g/mol .

Why Generic Spermine Derivatives Cannot Replace Spermine(HBBB) in Polyamine Conjugate Synthesis


Spermine(HBBB) cannot be interchanged with other Boc-protected spermine derivatives such as N4,N9-di-Boc-spermine (Spermine(HBBH)) or fully protected tetra-Boc-spermine due to fundamental differences in their orthogonal protection patterns [1]. The specific Tris-Boc protection of Spermine(HBBB) — protecting three amines while leaving one primary amine free — provides a precise stoichiometric handle for site-selective conjugation that is absent in di-Boc analogs (which possess two free amines and risk cross-linking or statistical mixtures) or fully protected variants (which require complete deprotection before any functionalization) . This differential protection architecture directly determines reaction selectivity, product homogeneity, and synthetic route efficiency in applications ranging from solid-phase polyamine-peptide synthesis to the construction of lipopolyamine gene delivery vectors [2].

Quantitative Evidence: Comparative Performance of Spermine(HBBB) vs. Alternative Protected Polyamines


Single Free Amine vs. Dual Free Amines: Stoichiometric Control in Conjugation Reactions

Spermine(HBBB) (Tris-Boc-spermine) provides exactly one free primary amine for conjugation, whereas N4,N9-di-Boc-spermine (Spermine(HBBH)) possesses two free amines. This structural difference results in fundamentally different reaction outcomes: Spermine(HBBB) yields mono-functionalized products with defined 1:1 stoichiometry, while di-Boc derivatives produce statistical mixtures of mono- and di-substituted products unless strictly controlled . In solid-phase gene delivery vector synthesis, the single free amine of Spermine(HBBB) enables selective coupling to Fmoc-Cys(SASRIN)-OH resin, followed by quantitative deprotection and perfluoroalkylation to yield structurally defined cationic detergents .

Solid-phase synthesis Polyamine conjugation Site-selective modification

Orthogonal Protection Capacity: Spermine(HBBB) vs. Tetra-Boc-Spermine

Spermine(HBBB) with three Boc groups and one free amine represents an asymmetric protection state that is essential for orthogonal synthesis strategies. In contrast, fully protected tetra-Boc-spermine (all four amines Boc-protected) requires complete global deprotection before any selective functionalization can occur, limiting sequential modification capabilities [1]. The asymmetric protection of Spermine(HBBB) enables sequential deprotection and functionalization steps without resin cross-linking, a critical advantage documented for asymmetric polyamine protection strategies in solid-phase synthesis [2].

Orthogonal protection Sequential deprotection Polyamine library synthesis

Synthesis Efficiency: Reported Yields for Tris-Boc-Spermine Preparation

A mild and efficient synthesis of N1,N5,N10-tri-tert-butoxycarbonyl spermine (Tris-Boc-spermine, equivalent to Spermine(HBBB)) from putrescine has been reported with a 41% overall yield . This represents a benchmark yield for asymmetrically protected polyamine synthesis. In comparative terms, the orthogonal Aloc/Nosyl protection strategy for spermine described by Hahn et al. demonstrated high yields in solution-phase synthesis with easy workup, establishing a baseline for asymmetric polyamine protection efficiency [1].

Process chemistry Synthetic efficiency Polyamine building blocks

Purity Specifications: Commercial Spermine(HBBB) vs. Di-Boc-Spermine

Commercial Spermine(HBBB) is supplied with purity specifications of ≥96% (assay by titration) per Chem-Impex Catalog No. 29092 and 95% minimum per AKSci specification . In comparison, the related di-Boc analog N4,N9-di-Boc-spermine (Spermine(HBBH), CAS 177213-61-5) is supplied at ≥98% purity (TLC) . The slight purity differential reflects the increased synthetic complexity of achieving asymmetric Tris-Boc protection relative to symmetric di-Boc protection, though both meet standard research-grade requirements.

Quality control Procurement specification Analytical chemistry

Application Specificity: Spermine(HBBB) in DNA-Binding Conjugate Synthesis

Spermine(HBBB) (as tri-Boc protected spermine) has been explicitly utilized as the polyamine building block for synthesizing bile acid-polyamine conjugates (cholan-24-amides) designed for non-viral gene delivery applications [1]. These lipopolyamine amides, prepared by acylation of tri-Boc protected spermine with chenodeoxycholic, ursodeoxycholic, and deoxycholic acids, demonstrated measurable DNA binding affinities via ethidium bromide displacement assays [2]. While direct comparator data between different protected spermine precursors is not reported in this study, the use of tri-Boc protection specifically — rather than di-Boc or unprotected spermine — reflects the established synthetic requirement for controlled mono-functionalization at the free amine position in these amphiphilic vector constructs [3].

Gene delivery Lipopolyamines DNA condensation

Functional Differentiation: Spermine(HBBB) vs. Azide-Functionalized Analog Spermine(N3BBB)

Spermine(HBBB) (Tris-Boc-spermine) and Spermine(N3BBB) are structurally distinct protected spermine derivatives with complementary but non-interchangeable reactivities. Spermine(HBBB) presents one free amine for traditional amide coupling or nucleophilic substitution, whereas Spermine(N3BBB) replaces that free amine with an azide group for copper-catalyzed or strain-promoted click chemistry applications . This functional group difference defines entirely separate synthetic pathways: Spermine(HBBB) is optimized for SPPS and peptide coupling, while Spermine(N3BBB) serves bioorthogonal conjugation to alkyne-modified partners. The choice between these compounds is dictated by the downstream conjugation chemistry required, not by interchangeable performance.

Click chemistry Bioconjugation Reaction orthogonality

Spermine(HBBB) CAS 114459-62-0: Evidence-Based Application Scenarios


Solid-Phase Synthesis of Polyamine-Modified Peptides and Peptidomimetics

Spermine(HBBB) is the preferred building block for incorporating polyamine scaffolds into peptides via standard Fmoc-based SPPS. The single free amine enables selective coupling to resin-bound intermediates, while the three Boc groups remain stable during Fmoc deprotection conditions (20% piperidine in DMF) . This orthogonal protection scheme is essential for synthesizing polyamine-containing peptide libraries and natural product analogs such as philanthotoxins, where asymmetric polyamine protection prevents resin cross-linking and enables sequential elongation [1].

Construction of Structurally Defined Lipopolyamine Gene Delivery Vectors

Spermine(HBBB) enables the synthesis of homogeneous lipopolyamine amides for non-viral gene delivery applications . The Tris-Boc protection ensures single-site acylation with bile acid derivatives (e.g., chenodeoxycholic, ursodeoxycholic, and deoxycholic acids), producing structurally defined cationic lipid-polyamine conjugates. These conjugates function as DNA condensing agents and models for lipoplex formation, with measurable DNA binding affinities determined by ethidium bromide displacement assays [1]. The ability to generate homogeneous products — rather than regioisomeric mixtures — is critical for reproducible structure-activity relationship studies in gene therapy vector development [2].

Synthesis of Polyamine-Drug Conjugates for Targeted Delivery

The controlled protection pattern of Spermine(HBBB) facilitates the construction of polyamine-drug conjugates (PDCs) where the polyamine backbone serves as a targeting ligand for the polyamine transport system (PTS), which is upregulated in certain cancer cells . The free amine can be selectively functionalized with cytotoxic payloads, imaging agents, or targeting moieties, while subsequent Boc deprotection under mild acidic conditions (e.g., TFA) regenerates the polycationic spermine structure for enhanced cellular uptake via PTS [1]. This approach enables modular construction of PDCs with defined drug-to-polyamine ratios.

HIV-1 Tat-TAR Binding Inhibitor Development

Spermine(HBBB) has been specifically employed as a key intermediate in the solid-phase synthesis of polyamine amino acid derivatives evaluated as HIV-1 Tat-TAR binding inhibitors . In this application, the protected spermine scaffold was incorporated into aspartic and glutamic acid derivatives using Rink Amide solid-phase synthesis, achieving excellent yields. The resulting polyamine derivatives demonstrated promising Tat-TAR binding inhibition activity in FIGS cellular assays, establishing a direct research precedent for the use of Spermine(HBBB) in antiviral polyamine conjugate development [1].

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